Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-
Description
Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- (IUPAC name: (2S)-1-(4-methylbenzenesulfonyl)-2-phenylaziridine; CAS RN: 24395-14-0) is a sulfonamide-substituted azetidine derivative. The compound features a four-membered azetidine ring with a phenyl group at position 2 and a 4-methylphenylsulfonyl (tosyl) group at position 1 . This structural motif is significant in medicinal chemistry due to the sulfonyl group’s role in enhancing binding affinity and metabolic stability .
Properties
CAS No. |
38455-36-6 |
|---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-phenylazetidine |
InChI |
InChI=1S/C16H17NO2S/c1-13-7-9-15(10-8-13)20(18,19)17-12-11-16(17)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
InChI Key |
HACCQCDRPIBLHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Imino-Aldol Reaction and Cyclization
Reaction Mechanism
The imino-aldol reaction represents a cornerstone in the synthesis of $$ N $$-sulfonyl azetidines. Ghorai et al. developed a stereoselective route wherein ester enolates undergo nucleophilic addition to $$ N $$-sulfonyl aldimines, forming β-amino esters as intermediates. For instance, treatment of $$ t $$-butyl acetate with lithium diisopropylamide (LDA) generates an enolate, which reacts with $$ N $$-tosyl phenyl aldimine to yield $$ N $$-tosyl-β-amino ester (Scheme 1). Subsequent reduction with lithium aluminum hydride (LiAlH$$_4$$) produces γ-amino alcohols, which cyclize under basic conditions (e.g., toluenesulfonyl chloride (TsCl) and potassium hydroxide (KOH)) to form the azetidine ring.
$$
\text{Enolate} + \text{N-Sulfonyl Aldimine} \rightarrow \beta\text{-Amino Ester} \xrightarrow{\text{LiAlH}_4} \gamma\text{-Amino Alcohol} \xrightarrow{\text{TsCl/KOH}} \text{Azetidine}
$$
Experimental Procedure
- Enolate Formation : $$ t $$-Butyl acetate (1.0 equiv) is treated with LDA (1.2 equiv) in tetrahydrofuran (THF) at −78°C.
- Imino-Aldol Addition : $$ N $$-Tosyl phenyl aldimine (1.0 equiv) is added, and the mixture is warmed to room temperature, yielding β-amino ester 3a (98% yield).
- Reduction : 3a is reduced with LiAlH$$_4$$ in THF to produce γ-amino alcohol 4a (95% yield).
- Cyclization : 4a is refluxed with TsCl (1.5 equiv) and KOH (3.0 equiv) in THF for 2 hours, affording 2-phenyl-$$ N $$-tosylazetidine (5a ) in 92% yield.
Table 1: Yields and Substituent Effects in Imino-Aldol Synthesis
| Aldimine Substituent | Ester Enolate | γ-Amino Alcohol Yield (%) | Azetidine Yield (%) |
|---|---|---|---|
| Phenyl | $$ t $$-Butyl | 95 | 92 |
| 2-Chlorophenyl | Methyl | 89 | 88 |
| 3-Bromophenyl | Ethyl | 91 | 90 |
Cyclization Using (2-Bromoethyl)Sulfonium Triflates
Methodology and Optimization
An alternative approach employs (2-bromoethyl)sulfonium triflate (1 ) as a cyclizing agent. This method involves the reaction of $$ N $$-protected arylglycine esters with 1 in dichloromethane (DCM) under reflux, facilitated by 1,8-diazabicycloundec-7-ene (DBU). For example, ethyl (±)-phenyl(tosylamino)acetate undergoes cyclization to ethyl (±)-2-phenyl-1-tosylazetidine-2-carboxylate (8b ) in 70% yield.
Key Advantages
- Mild Conditions : Reactions proceed at reflux temperatures (40–50°C) without requiring cryogenic conditions.
- Broad Substrate Scope : Compatible with esters bearing electron-donating and withdrawing groups.
Table 2: Cyclization Efficiency with Sulfonium Triflates
| Substrate | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl phenyl(tosylamino)acetate | DCM | DBU | 3 | 70 |
| Methyl 4-chlorophenyl(tosylamino)acetate | DCM | DBU | 4 | 65 |
Cyclocondensation with Chloroacetyl Chloride
Application in Heterocyclic Synthesis
Cyclocondensation of sulfonamide derivatives with chloroacetyl chloride in the presence of triethylamine (Et$$_3$$N) offers a third route. For instance, 4-(1H-naphtho[1,8-de]triazin-1-ylsulfonyl)-N-arylideneaniline reacts with chloroacetyl chloride in 1,4-dioxane to form azetidinones, which are subsequently reduced to azetidines. This method is particularly effective for introducing antifungal and antioxidant functionalities.
Reaction Details
- Cyclocondensation : Sulfonamide (1.0 equiv), chloroacetyl chloride (1.2 equiv), and Et$$_3$$N (2.0 equiv) are refluxed in 1,4-dioxane for 6 hours.
- Reduction : The resulting azetidinone is reduced using sodium borohydride (NaBH$$_4$$) in methanol.
Table 3: Biological Activity of Azetidines from Cyclocondensation
| Compound | Antifungal Activity (Zone of Inhibition, mm) | Antioxidant Activity (% DPPH Scavenging) |
|---|---|---|
| 3b | 18 (Rhizopusnigricum) | 72 |
| 3f | 20 (Fusariumoxysporum) | 85 |
Alternative Synthetic Approaches
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Purification Complexity | Scalability |
|---|---|---|---|---|
| Imino-Aldol/Cyclization | 85–92 | High (up to 84% ee) | Moderate | Excellent |
| Sulfonium Triflates | 65–70 | Racemic | Low | Good |
| Cyclocondensation | 60–75 | Low | High | Moderate |
The imino-aldol route excels in stereoselectivity and yield, making it ideal for enantioselective synthesis. In contrast, sulfonium triflate-mediated cyclization offers operational simplicity but lacks stereochemical control.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-tosylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Phenyl-1-tosylazetidine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-tosylazetidine involves its ability to act as a formal 1,4-dipole in the presence of Lewis acids like BF₃·Et₂O. This reactivity allows it to participate in cycloaddition reactions with various alkenes, forming new ring structures . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Key Observations :
- The target compound lacks the β-lactam ring and nitro/chloro substituents present in the azetidin-2-one derivative , which may reduce reactivity but improve hydrolytic stability.
- The JAK inhibitor derivative replaces the phenyl group with a trihydroxytriazinyl moiety, highlighting the role of heterocyclic groups in biological targeting.
Physical and Spectroscopic Properties
Biological Activity
Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- is a compound characterized by its azetidine ring and sulfonyl group, which contribute to its unique biological activity. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₇NO₂S
- Molecular Weight : Approximately 287.37 g/mol
- Structure : The compound features a four-membered azetidine ring with a sulfonyl group at the 1-position and a phenyl group at the 2-position.
Synthesis
The synthesis of azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- typically involves several steps, including:
- Formation of the azetidine ring using appropriate reagents.
- Introduction of the sulfonyl and phenyl groups through substitution reactions.
Common reagents include sodium hydride and solvents like dimethylformamide or dichloromethane .
Antimicrobial Activity
Research has shown that compounds containing azetidine rings exhibit significant antimicrobial properties. A study involving a series of substituted phenyl azetidine derivatives demonstrated:
- In vitro antibacterial activity : Certain derivatives displayed comparable or superior activity to ampicillin against various bacterial strains.
- Fungal activity : Compounds showed good inhibitory effects against fungal strains, with some derivatives performing better than clotrimazole .
| Compound | Antibacterial Activity | Fungal Activity |
|---|---|---|
| 5d | Similar to ampicillin | Moderate |
| 5h | Good | High |
| 5i | Good | High |
| 5j | Similar to ampicillin | Moderate |
Antiviral Activity
The antiviral potential of azetidine derivatives was evaluated against several viruses, including:
- Vaccinia virus
- Human Coronavirus (229E)
- Influenza B virus
The findings indicated weak antiviral activity across the tested compounds, suggesting further modifications may be necessary to enhance efficacy .
The mechanism by which azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic outcomes .
Case Studies
- Study on Antimicrobial Efficacy :
- Evaluation Against Pathogenic Viruses :
Q & A
Q. Table 1. Key Synthetic Pathways for Azetidine Derivatives
Q. Table 2. Biological Activity of Selected Azetidine Derivatives
| Compound | Assay Model | Key Phenotype/IC₅₀ | Mechanism Insights |
|---|---|---|---|
| rac-1-[(4-Methylphenyl)sulfonyl] | Zebrafish embryo | Hypopigmentation (10 µM) | Disrupted melanogenesis pathways |
| 3-Amino-pyrrolidine analog | M. tuberculosis | MIC = 2.5 µg/mL | Membrane lipid disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
